Scaffold Topology: 1,8-Dioxaspiro[4.5]decane vs. 1,4-Dioxaspiro[4.5]decane – Ring Connectivity and Biological Precedent
The 1,8-dioxaspiro[4.5]decane scaffold of the target compound differs fundamentally from the more common 1,4-dioxaspiro[4.5]decane architecture found in compounds such as 8-(bromomethyl)-1,4-dioxaspiro[4.5]decane (CAS 74286-87-6) [1]. In the 1,8-system, the two oxygen atoms are distributed across a tetrahydrofuran ring and a tetrahydropyran ring sharing a single spiro carbon, whereas in the 1,4-system both oxygens reside within a single dioxolane ring attached to a cyclohexane ring [1]. This topological distinction has functional consequences: a natural product (asperspiropene A) containing a 1,8-dioxaspiro[4.5]decane motif inhibited mutant IDH1 with Ki = 0.27 µM and reduced cellular D-2-hydroxyglutarate with EC50 = 8.5 µM in HT1080 cells [2], whereas no comparable biological activity has been reported for 1,4-dioxaspiro[4.5]decane-based bromomethyl derivatives.
| Evidence Dimension | Scaffold biological validation (mutant IDH1 inhibition) |
|---|---|
| Target Compound Data | Scaffold present in asperspiropene A: Ki = 0.27 µM (mutant IDH1); EC50 = 8.5 µM (cellular D2HG reduction in HT1080 cells) [2] |
| Comparator Or Baseline | 1,4-Dioxaspiro[4.5]decane scaffold: no reported IDH1 or related biological activity for bromomethyl derivatives |
| Quantified Difference | Qualitative difference: validated biological scaffold vs. no biological precedent; >30-fold separation between Ki and cellular EC50 for scaffold-bearing compound |
| Conditions | In vitro enzyme inhibition (mutant IDH1) and HT1080 cell-based assay [2] |
Why This Matters
For medicinal chemistry programs targeting enzymes such as mutant IDH1, the 1,8-dioxaspiro[4.5]decane scaffold offers a biologically validated starting point that the 1,4-dioxaspiro isomer cannot match, directly influencing hit-to-lead and lead optimization decisions.
- [1] PubChem: structural comparison of 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane (CID 126970874) and 8-(bromomethyl)-1,4-dioxaspiro[4.5]decane (CAS 74286-87-6). InChI and SMILES confirm distinct oxygen substitution patterns. View Source
- [2] He Y, Zheng M, Li Q, Hu Z, Zhu H, Liu J, Wang J, Xue Y, Li H, Zhang Y. Asperspiropene A, a novel fungal metabolite as an inhibitor of cancer-associated mutant isocitrate dehydrogenase 1. Org. Chem. Front., 2017, 4, 1137–1144. View Source
